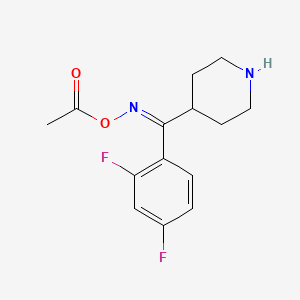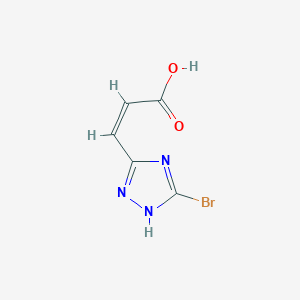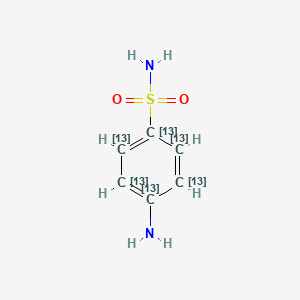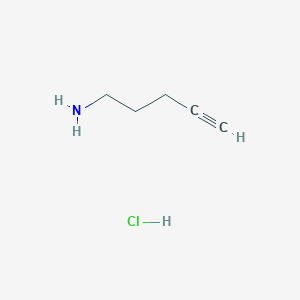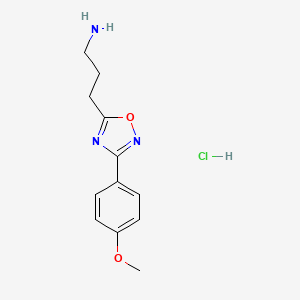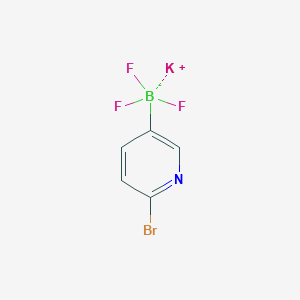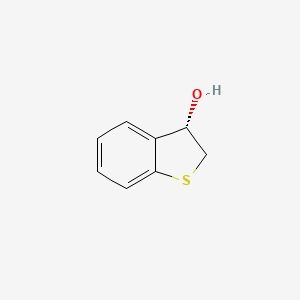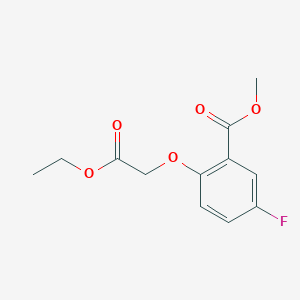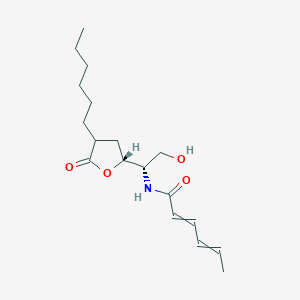![molecular formula C13H18O4 B1401561 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol CAS No. 920978-33-2](/img/structure/B1401561.png)
2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol
Descripción general
Descripción
“2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol” is a chemical compound . It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase .
Molecular Structure Analysis
The molecular formula of this compound is C7H12O3 . The average mass is 144.168 Da and the monoisotopic mass is 144.078644 Da .Chemical Reactions Analysis
The propargyl group in the compound reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage .Physical And Chemical Properties Analysis
The compound has a density of 1.06 and a refractive index of 1.4570 to 1.4610 . It is soluble in Acetone, Chloroform, and Ethyl Acetate . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Molecular Design for Selective Lead(II) Extraction
- Polyether Dicarboxylic Acids : These compounds, which possess pseudo-18-crown-6 frameworks, are synthesized for selective Pb(II) extraction. They show higher Pb(II)/Cu(II) selectivities than their monocarboxylic acid analogues (Hayashita et al., 1999).
Crystal Structure Studies
- Crystal Structure Analysis : The compound's crystal structure helps understand its molecular geometry and interactions. The dihedral angles between rings and substituents are crucial for understanding its reactivity and interactions (Vasanthi et al., 2014).
Supramolecular Liquid-Crystalline Networks
- Supramolecular Networks : These are built by self-assembly of multifunctional hydrogen-bonding molecules. The formation of liquid-crystalline network structures through self-assembly of these compounds is significant (Kihara et al., 1996).
Anticancer Activity Studies
- Anticancer Potential : Silicon phthalocyanines, derived from similar compounds, show potential in cancer treatment, particularly in DNA cleavage activities, which is a critical aspect of anticancer research (Farajzadeh et al., 2022).
Polymer Science
- Copolymer Synthesis : These compounds are used in synthesizing novel copolymers with styrene, demonstrating their utility in materials science and polymer chemistry (Kharas et al., 2016).
Alcoholic Compound Studies
- Alcohol Dehydrogenase Inhibition : The compound's derivatives have been studied for their potential as inhibitors of alcohol dehydrogenase, an enzyme crucial in metabolic processes (Macinnes et al., 1981).
Selective Metal Separation
- Selective Metal Separation : Acyclic dibenzopolyethers and their polymers, similar to the compound, are used for selective Pb(II) separation. Their extraction efficiency and selectivity are influenced by molecular structure (Hayashita et al., 1996).
Propiedades
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-8-15-10-11-17-13-6-4-3-5-12(13)16-9-7-14/h2-6,14H,1,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWGPMTDIITPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1=CC=CC=C1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30841589 | |
| Record name | 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920978-33-2 | |
| Record name | 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30841589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


